6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound with the CAS Number: 1220039-98-4 . Its molecular formula is C10H12FN and it has a molecular weight of 165.21 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is 1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 . The Canonical SMILES representation is C1CC(C2=C(C1)C=C(C=C2)F)N .
Physical And Chemical Properties Analysis
The molecular weight of “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is 165.21 g/mol . The XLogP3-AA value is 1.7 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has zero rotatable bond counts . The exact mass and monoisotopic mass are 165.095377549 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .
Scientific Research Applications
Liquid Crystal Applications
Design and Synthesis for Active Matrix LCD Compounds with a fluoro-substituted tetrahydronaphthalene structure, like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, have been designed for active matrix LCDs. These compounds show promise due to their excellent co-solubility, wide nematic temperature range, low melting points, and significant dielectric anisotropy, making them ideal for TFT-display design (Kusumoto et al., 2004).
Physical Properties and Mixture Design for AM-LCD Further studies have explored the physical properties of new fluorinated liquid crystal components, including decahydronaphthalenes, naphthalenes, and tetrahydronaphthalenes like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. These compounds have been used to design LC mixtures for AM-LCD, showing good performance with various driving conditions, quick response, high birefringence, and a wide temperature range. Specifically, the fluoro-substituent at the C-1 position has been found to increase the nematic-isotropic transition temperature (T NI) and reduce rotational viscosity (γ1), while ensuring good solubility (Iwashita et al., 2001).
Synthetic Applications
Stereoselective Reduction of Acyl Protected Derivatives The compound and its derivatives have been identified as crucial synthetic intermediates for bioactive compounds. Specific acylation and reduction processes have been developed to create aminonaphthyl ketones and aminonaphthyl alcohols with high cis-form yields, demonstrating its versatility in synthetic organic chemistry (Men Wei-dong, 2013).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSXXAELLQXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695755 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
1220039-98-4 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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